molecular formula C27H30N2O B6078665 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide

Cat. No. B6078665
M. Wt: 398.5 g/mol
InChI Key: JVWWXYXUTLHZCP-UHFFFAOYSA-N
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Description

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, also known as BMB, is a small molecule that has been synthesized and studied for its potential as a therapeutic agent. BMB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research in these areas.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a promising candidate for further research as a therapeutic agent. One limitation of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide is that it has not yet been extensively studied in vivo, and further research is needed to determine its potential efficacy and safety as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide. One area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer, either alone or in combination with other therapies. Another area of research could focus on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 4-benzylpiperidine with 2-methylbenzoyl chloride to form the intermediate 4-benzyl-N-(2-methylphenyl) piperidine-4-carboxamide. This intermediate is then reacted with formaldehyde and hydrogen chloride to form the final product, 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide.

Scientific Research Applications

4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been studied for its potential as a therapeutic agent in a variety of scientific research applications. One area of research has focused on the use of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide as a potential treatment for cancer. 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methylphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.

properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-21-7-5-6-10-26(21)28-27(30)25-13-11-24(12-14-25)20-29-17-15-23(16-18-29)19-22-8-3-2-4-9-22/h2-14,23H,15-20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWWXYXUTLHZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-methylphenyl)benzamide

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